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Beta-Amyloid (26-38) -

Beta-Amyloid (26-38)

Catalog Number: EVT-247336
CAS Number:
Molecular Formula:
Molecular Weight: 1216.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein. This process involves sequential cleavages by beta-secretase and gamma-secretase enzymes, which release various lengths of amyloid-beta peptides, including the more studied forms Aβ40 and Aβ42 . The specific sequence for Beta-Amyloid (26-38) is derived from these longer peptides, making it a subject of interest for understanding the mechanisms of amyloid aggregation and toxicity.

Classification

Beta-Amyloid (26-38) belongs to a class of peptides known as amyloidogenic peptides. These peptides are characterized by their propensity to misfold and aggregate into fibrillar structures, which are toxic to neurons. The classification can be further detailed as follows:

  • Type: Amyloid peptide
  • Origin: Derived from amyloid precursor protein
  • Role: Associated with Alzheimer's disease pathology
Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (26-38) can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide sequence.

Technical Details:

  1. Solid-Phase Peptide Synthesis: Utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protecting amino groups during synthesis.
  2. Coupling Reagents: Commonly employed reagents include N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to activate carboxylic acid groups for coupling.
  3. Cleavage: The completed peptide chain is cleaved from the resin using trifluoroacetic acid or other cleavage agents, followed by purification techniques such as reverse-phase high-performance liquid chromatography .
Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (26-38) can be described as follows:

  • Sequence: The amino acid sequence is typically represented as H2N-VVIA (Valine-Valine-Isoleucine-Alanine).
  • Conformation: In solution, this peptide may adopt various conformations, including random coils and beta-sheet structures depending on environmental conditions such as pH and ionic strength.

Data

The molecular formula for Beta-Amyloid (26-38) can be represented as C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 365.45 g/mol.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (26-38) undergoes several chemical reactions relevant to its aggregation and interaction with other biomolecules:

  1. Aggregation: In physiological conditions, this peptide can aggregate into oligomers and fibrils, which are characteristic of amyloid plaques.
  2. Interactions with Metal Ions: It has been shown that metal ions such as zinc and copper can influence the aggregation kinetics and stability of Beta-Amyloid peptides.

Technical Details

Studies have utilized techniques such as circular dichroism spectroscopy and nuclear magnetic resonance to analyze these reactions and understand the structural transitions that occur during aggregation .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (26-38) contributes to neurotoxicity involves several steps:

  1. Aggregation: The peptide aggregates into oligomers that disrupt neuronal membranes.
  2. Cellular Toxicity: These aggregates induce oxidative stress and inflammation in surrounding neuronal cells.
  3. Synaptic Dysfunction: The presence of aggregated forms interferes with synaptic transmission, leading to cognitive decline.

Data

Research indicates that even small aggregates can be toxic to neurons, highlighting the importance of understanding the aggregation pathways of Beta-Amyloid fragments .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Beta-Amyloid (26-38) shows variable solubility in aqueous solutions depending on pH.
  • Stability: The stability of this peptide can be affected by temperature and ionic conditions, influencing its propensity to aggregate.

Chemical Properties

  • Reactivity: The peptide can react with free radicals, contributing to oxidative damage in neuronal cells.
  • pKa Values: The ionization states of specific amino acids within the peptide influence its charge and interactions under physiological conditions.

Relevant data indicate that modifications in environmental conditions significantly impact both solubility and aggregation behavior .

Applications

Scientific Uses

Beta-Amyloid (26-38) has several applications in scientific research:

  1. Alzheimer's Disease Studies: Used as a model system for studying amyloidosis and neurodegeneration.
  2. Drug Development: Serves as a target for therapeutic interventions aimed at preventing or reversing amyloid aggregation.
  3. Biomarker Research: Investigated as a potential biomarker for early detection of Alzheimer's disease due to its role in plaque formation.
Molecular and Structural Dynamics of Beta-Amyloid (26-38)

Conformational Polymorphism in Beta-Amyloid (26-38) Folding

Aβ(26-38) displays remarkable conformational plasticity, adopting multiple metastable states highly sensitive to environmental conditions. Molecular dynamics (MD) simulations reveal a dynamic equilibrium between collapsed coil, nascent β-hairpin, and β-sheet-rich conformations. This polymorphism arises from intrinsic factors including:

  • Solvent Exposure: Transitions between hydrophilic (aqueous) and hydrophobic (membrane) environments dramatically alter the free energy landscape. In aqueous buffers, Aβ(26-38) predominantly samples random coil and polyproline II-like conformers. Near lipid interfaces or under aggregation-prone conditions, a rapid shift towards β-strand and β-hairpin populations occurs [1] [10].
  • Sequence-Dependent Flexibility: Glycine residues at positions 29, 33, and 37 act as conformational hinges. Gly29, positioned centrally, facilitates sharp turns essential for β-hairpin formation. The adjacent residues Ile31-Ile32 provide strong hydrophobic stabilization for the folded hairpin state. This inherent flexibility enables adaptation to diverse interaction partners [1] [4].
  • Metastable Oligomeric Intermediates: Replica-exchange MD (REMD) studies identify discrete, metastable oligomeric states (dimers, trimers) where Aβ(26-38) adopts interlaced β-sheet arrangements. These states are separated by significant free energy barriers, explaining the kinetic persistence of specific oligomer populations observed experimentally [6].

Table 1: Experimental Techniques for Probing Aβ(26-38) Conformational Polymorphism

TechniqueKey Insights on Aβ(26-38)Limitations
Molecular Dynamics (MD)Reveals atomic-level folding pathways, metastable states, solvent effects, and timescales.Timescale limitations (~μs); force field dependencies.
Solid-State NMR (ssNMR)Provides site-specific secondary structure, dynamics, and intermolecular contacts in aggregates/membranes.Requires significant sample quantities; limited temporal resolution.
EPR with Spin LabelingMeasures distances and dynamics at specific labeled sites (e.g., G29, A30, L34) within oligomers/fibrils.Introduction of spin label may perturb local structure.
Circular Dichroism (CD)Tracks global secondary structure shifts (random coil → β-sheet) in solution.Low resolution; overlapping spectral signatures.
FTIR SpectroscopyIdentifies specific β-sheet formation (parallel/antiparallel) and monitors kinetics.Bulk measurement; limited site-specificity.

Role of Beta-Sheet Stabilization in Oligomerization Pathways

β-sheet formation is the critical driving force behind Aβ(26-38) oligomerization. Key sequence motifs dictate the kinetics, stability, and structural features of the resulting oligomers:

  • Core Stabilizing Residues: Residues Gly29, Ala30, and Ile31 form a hydrophobic cluster constituting the core of the cross-β spine in oligomers and fibrils. Mutational studies disrupting this cluster (e.g., G29P, A30G) significantly delay oligomerization and reduce β-sheet content, confirming its structural role. This core exhibits a strong propensity for in-register, parallel alignment of β-strands [1] [4].
  • Oligomer Nucleation Mechanism: Aβ(26-38) oligomerization follows a nucleated conformational conversion (NCC) pathway:
  • Lag Phase: Monomers and unstable low-order oligomers (e.g., dimers, trimers) coexist, sampling various conformations.
  • Nucleation: A critical nucleus forms, likely a structured β-sheet-rich oligomer (e.g., tetramer or hexamer), stabilized by the G29-A30-I31 hydrophobic core and backbone hydrogen bonding. This step has a high free energy barrier.
  • Elongation: Rapid addition of monomers or smaller oligomers to the stable nucleus occurs, propagating the β-sheet structure. MD simulations show this elongation involves docking of the C-termini (residues 31-38) of incoming monomers onto the exposed β-sheet edge of the oligomer nucleus [1] [6].
  • Free Energy Landscape: Free energy analyses (e.g., from REMD) reveal two major stable oligomeric states:
  • Amyloid-like Fibrillar State: Characterized by extended, parallel-in-register β-sheets with tight side-chain packing. Highly ordered.
  • Amorphous Aggregate State: Less ordered, with variable strand alignment and weaker side-chain interactions. Represents kinetic traps. The transition between these states is modulated by environmental factors like pH, ionic strength, and lipid interactions [6] [7].

Comparative Structural Analysis with Full-Length Aβ Isoforms (Aβ40, Aβ42)

While Aβ(26-38) lacks the N-terminal domains of full-length Aβ, its core hydrophobic segment exhibits both similarities and distinct differences compared to the corresponding regions within Aβ40 and Aβ42:

  • C-Terminal Structural Mimicry: Within full-length Aβ fibrils, residues ~26-40 form a tightly folded, predominantly β-strand-turn-β-strand (U-shaped) motif stabilized by the same hydrophobic cluster (G29, A30, I31). ssNMR structures of Aβ42 fibrils confirm this core fold is remarkably conserved in Aβ(26-38) fibrils. This indicates Aβ(26-38) faithfully replicates the fibrillogenic core architecture of full-length Aβ [4] [9].
  • Absence of N-Terminal Modulation: Unlike Aβ40/Aβ42, Aβ(26-38) lacks the N-terminal domain (residues 1-25). This domain in full-length Aβ influences:
  • Early Oligomer Morphology: The N-terminus can form transient interactions modulating the assembly pathway of the C-terminal core.
  • Solubility and Aggregation Kinetics: The charged N-terminus increases solubility and can slow initial aggregation phases.
  • Strain Polymorphism: Interactions between N-terminal and C-terminal regions contribute to the structural diversity (polymorphism) observed in full-length Aβ fibrils isolated from different patients. Consequently, Aβ(26-38) aggregates display reduced structural polymorphism compared to full-length Aβ fibrils, often forming a single dominant fibril structure in vitro [7] [9].
  • Impact of the Aβ42-Specific Ile41-Ala42: Full-length Aβ42 possesses Ile41 and Ala42, absent in Aβ40 and Aβ(26-38). These residues:
  • Enhance hydrophobic packing at the C-terminal end.
  • Stabilize additional turn structures involving residues ~37-42.
  • Contribute significantly to Aβ42's markedly higher aggregation propensity and toxicity compared to Aβ40. While Aβ(26-38) shares the core G29-A30-I31 motif with Aβ42, the absence of I41-A42 means its aggregation behavior and fibril stability are generally intermediate between Aβ40 and Aβ42, but closer to Aβ40 due to the shared C-terminal end point [4] [9].

Table 2: Structural Comparison of Aβ(26-38) with Full-Length Aβ Isoforms

FeatureAβ(26-38)Aβ40Aβ42
Core Hydrophobic MotifG29LVG31AII (residues 29-36 critical)Identical to Aβ(26-38) within residues 26-40Identical to Aβ(26-38) within residues 26-40
C-Terminal ResiduesEnds at A38Ends at V40Ends at A42
Key Aggregation DriverG29-A30-I31 cluster; V36 interactionsG29-A30-I31 cluster; V40 packingG29-A30-I31 cluster; I41-A42 packing
Dominant β-Sheet TypeParallel, in-registerParallel, in-registerParallel, in-register
Characteristic Fibril FoldU-shaped β1(G26-S28)-turn-β2(I31-V36/A38)U-shaped β1(G26-S28)-turn-β2(I31-G38)U-shaped β1(G26-S28)-turn-β2(I31-V40) + C-term twist/structure (I41-A42)
Structural PolymorphismLow (Single dominant structure common)ModerateHigh (Distinct patient-derived strains)
Primary Aggregation RateIntermediate (Faster than Aβ40 N-term mod.)SlowestFastest

Interaction Motifs with Lipid Bilayers and Membrane Microdomains

Aβ(26-38) exhibits high affinity for neuronal membranes, with interactions occurring at the earliest nucleation stages and critically influencing its aggregation pathway and toxicity:

  • Membrane Binding Initiation and Anchoring: Electrostatic and hydrophobic forces mediate initial attachment:
  • Electrostatic Steering: Lys28 (positively charged) interacts strongly with anionic lipid headgroups (e.g., phosphatidylserine (PS), phosphatidic acid (PA), gangliosides like GM1) prevalent in neuronal membranes. This interaction orients the peptide at the membrane surface [5] [10].
  • Hydrophobic Anchoring: Following electrostatic docking, the hydrophobic segment Val24-Gly25-Lys28-Val36 (especially V24, V36) inserts into the lipid acyl chain region near the glycerol backbone. ssNMR REDOR experiments show residues A21, G25, and V36 are in closest proximity to lipid phosphate groups during the early (5-15h) nucleation phase. MD simulations confirm the segment F20-A30 (overlapping Aβ(26-38)) as a primary membrane interaction site [5] [10].
  • Membrane-Mediated Oligomerization: Binding to the membrane surface profoundly alters Aβ(26-38) assembly:
  • Concentrative Effect: Local accumulation of peptides on the 2D membrane surface increases effective concentration, promoting collisions and oligomer nucleation.
  • Conformational Restriction: The membrane interface restricts peptide dynamics, favoring extended β-strand conformations over coil structures, thereby lowering the free energy barrier for β-sheet formation. PITHIRDs-CT ssNMR shows interstrand contacts (< 8 Å) form first between C-terminal residues (G25, G29, A30, L34, V36) within membrane-bound oligomers, preceding contacts in the N-terminal part (F19, A21) of the fragment [10].
  • Distinct Nucleation Pathway: Membrane-associated nucleation leads to oligomers and protofibrils with structural signatures distinct from those formed in solution. ssNMR of mature fibrils formed on synaptic plasma membranes (SPMs) reveals differences in the C-terminal quaternary interface (e.g., around V36-A38) compared to solution-grown fibrils [10].
  • Membrane Microdomain Specificity and Perturbation: Aβ(26-38) shows preferential interaction with specific membrane domains:
  • Lipid Raft Association: The peptide exhibits higher affinity for cholesterol-enriched lipid raft microdomains and membranes rich in gangliosides (e.g., GM1). Cholesterol enhances membrane partitioning and modulates peptide orientation, potentially stabilizing toxic oligomeric pores or inducing curvature strain [5] [10].
  • Membrane Dynamics Modulation: Early Aβ(26-38)-lipid interactions induce measurable biophysical changes:
  • Increased Lipid Headgroup Mobility: ssNMR detects faster motion of phosphate headgroups near bound peptide.
  • Reduced Lateral Lipid Diffusion: Peptide binding restricts the lateral movement of lipids within the bilayer plane.
  • Local Membrane Thinning/Disorder: Insertion of hydrophobic peptide segments disrupts lipid packing, leading to bilayer thinning and increased disorder in the acyl chain region proximal to the peptide, as observed in MD simulations [5] [10].

Table 3: Key Aβ(26-38) Motifs and Residues in Membrane Interactions

Interaction PhaseKey Motifs/ResiduesInteraction TypeMembrane Component TargetedFunctional Consequence
Initial DockingK28 (Charge)ElectrostaticAnionic lipid headgroups (PS, PA, PIP2)Surface orientation; proximity to hydrophobic core
Hydrophobic AnchoringV24, G25, G29, A30, I31, I32, V36HydrophobicLipid acyl chains (POPE, POPC, SM)Partial insertion; membrane disruption
Domain SpecificityOverall hydrophobic characterCholesterol/Ganglioside affinityLipid rafts (Cholesterol, GM1)Enhanced oligomerization; potential pore formation
Oligomer AssemblyG25, G29, A30, L34, V36Peptide-Peptide (Intermolecular β-sheet)Membrane surface as scaffoldNucleation of β-sheet oligomers/protofibrils
Membrane PerturbationInserted hydrophobic residuesPacking disruptionAcyl chain order near insertion siteLocal thinning, fluidity changes, permeability

The interaction of Aβ(26-38) with neuronal membranes represents a critical pathophysiological event. The initial electrostatic and hydrophobic anchoring facilitates a membrane-associated nucleation process distinct from solution aggregation. This process involves early interstrand contacts among C-terminal residues, leading to oligomers and ultimately fibrils with unique structural features influenced by the lipid environment. The resulting local perturbations in membrane dynamics and potential formation of pore-like structures contribute significantly to the neurotoxic mechanisms associated with this amyloidogenic fragment [5] [8] [10].

Properties

Product Name

Beta-Amyloid (26-38)

Molecular Weight

1216.5

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